molecular formula C12H17NO2 B170252 2-(4-Morpholinophenyl)ethanol CAS No. 105004-54-4

2-(4-Morpholinophenyl)ethanol

Cat. No. B170252
M. Wt: 207.27 g/mol
InChI Key: YRTPKNDWCRKFAT-UHFFFAOYSA-N
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Description

“2-(4-Morpholinophenyl)ethanol” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is also known by other names such as 4-(4-Morpholinyl)benzeneethanol and 2-(4-Morpholin-4-ylphenyl)ethanol .


Synthesis Analysis

The synthesis of “2-(4-Morpholinophenyl)ethanol” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions include the use of johnphos, sodium t-butanolate, and palladium diacetate in toluene at 70 degrees Celsius for 16 hours .


Molecular Structure Analysis

The molecular structure of “2-(4-Morpholinophenyl)ethanol” consists of a morpholine ring attached to a phenyl ring through an ethanol chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Morpholinophenyl)ethanol” include a density of 1.132g/cm3 and a boiling point of 382.6ºC at 760 mmHg .

Safety And Hazards

While specific safety and hazard information for “2-(4-Morpholinophenyl)ethanol” is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for “2-(4-Morpholinophenyl)ethanol” and its derivatives could involve their use in various biomedical applications, such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems . Additionally, they could be used in the synthesis of novel pyrimidine and fused pyrimidine derivatives with potential anticancer activity .

properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTPKNDWCRKFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinophenyl)ethanol

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-bromophenyl)ethanol (0.70 mL, 5 mmol), morpholine (0.52 mL, 6 mmol), LHMDS (11 mL, IM solution in THF), Pd2 (dba)3 (46 mg, 0.05 mmol), and CyMAP (24 mg, 0.06 mmol) was heated to reflux for 16 hours. Cooled to room temperature. Acidified with IM HCl, stirred for 10 minutes, and neutralized with saturated NaHCO3. Partitioned between ethyl acetate and water. The organic layer was washed with brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 1:1 hexanes/ethyl acetate to provide 520 mg (50%) of the desired product. MS (ESI) m/e 208 (M+H)+, 1H NMR (300 MHz, CDCl3): □ 7.15 (d, J=8.48 Hz, 2H), 6.88 (d, J=8.48 Hz, 2H), 3.78-3.87 (m, 6H), 3.11-3.14 (m, 4H), 2.79 (t, J=6.61 Hz, 2H), 1.43 (m, 1H).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
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Quantity
11 mL
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reactant
Reaction Step One
Quantity
46 mg
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catalyst
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
50%

Synthesis routes and methods II

Procedure details

4-Aminobenzeneethanol (20.2 g), 2-chloroethyl ether (21.1 g), N,N-diisopropylethylamine (38.1 g) and potassium iodide (48.8 g) in DMF were heated to 80° under nitrogen for 60 h. The solvent was evaporated and the residue (~143 g) was purified by FCC eluting with ER-CX (1:1→1:0) to give the title compound as a pink-white solid (17.7 g) m.p. 57°.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
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Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

A solution of 2-(4-bromophenethoxy)tetrahydro-2H-pyran (3.42 g, 12 mmol) in toluene (9.0 ml) and morpholine (1.22 g, 14 mmol) were added to a mixture of dry palladium acetate (32.3 mg, 0.14 mmol), 2-(di-t-butylphosphino)biphenyl (86.0 mg, 0.29 mmol) and sodium t-butoxide (1.73 g, 18 mmol), and they were stirred at 70° C. for 16 hours. Water was added to the reaction mixture. After the extraction with ethyl acetate, the product was extracted from the organic layer with 1 M hydrochloric acid. The aqueous layer was neutralized with an aqueous sodium hydroxide solution and the product was extracted with ethyl acetate. The organic layer was dried to obtain 4-morpholinophenethyl alcohol in the form of a light yellow solid (2.35 g, 95%).
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
32.3 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Yield
95%

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